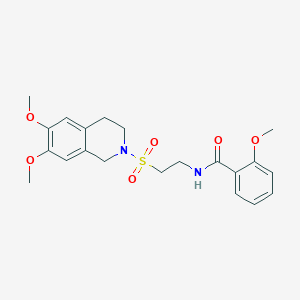

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .Molecular Structure Analysis

The molecular formula of this compound is C22H28N2O7S. The molecular weight is 464.53.Chemical Reactions Analysis

The formation of the cyclic system 12,13-dihydro-7aH,15H-naphtho-[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinoline may be interpreted as the result of a [4+2] cycloaddition reaction with inverted electronic requirements . o-Quinone methide, generated from the Mannich base, plays the role of diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline – the role of heterodienophile .Physical And Chemical Properties Analysis

The obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .Applications De Recherche Scientifique

- Privileged Scaffold : 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, including the compound , serve as “privileged scaffolds.” These scaffolds are valuable templates for designing and synthesizing novel biologically active molecules. Researchers explore their potential in drug development, targeting various diseases such as inflammation, viral infections, fungal infections, and cancer .

- Influenza Virus Inhibitors : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .

- Parkinson’s Disease Treatment : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens (traditionally used for Parkinson’s disease treatment), behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

- Diastereoselective Synthesis : Researchers have achieved the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The latter is a classical method leading to the tetrahydroisoquinoline core .

- Metal-Free Oxidative α-Cyanation : N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) can undergo efficient metal-free oxidative α-cyanation at ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .

Medicinal Chemistry and Drug Development

Organic Synthesis

Cyanation Reactions

Heterocyclic Chemistry

Propriétés

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-7-5-4-6-17(18)21(24)22-9-11-30(25,26)23-10-8-15-12-19(28-2)20(29-3)13-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXWPWKBBZKDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2531874.png)

![Methyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]-4,5-dimethoxybenzoate](/img/structure/B2531882.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2531888.png)